Ombuoside

Description

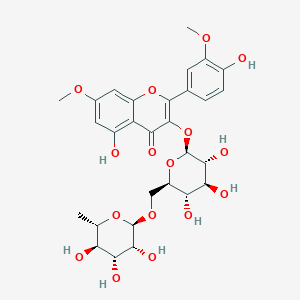

Structure

2D Structure

3D Structure

Properties

CAS No. |

20188-85-6 |

|---|---|

Molecular Formula |

C29H34O16 |

Molecular Weight |

638.6 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |

InChI Key |

JUIYKRQGQJORHH-BDAFLREQSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |

Other CAS No. |

64527-08-8 |

Related CAS |

64527-08-8 |

Origin of Product |

United States |

Natural Abundance and Isolation Methodologies of Ombuoside

Diverse Botanical Origins of Ombuoside

Research has identified this compound in several plant species, indicating its presence in diverse ecosystems and plant types.

Elucidation of this compound from Gynostemma pentaphyllum

Gynostemma pentaphyllum, a herbaceous vine belonging to the Cucurbitaceae family, is recognized as a source of this compound. This compound is considered one of the important flavonoids found in this plant. arctomsci.comoup.com Studies on G. pentaphyllum have successfully isolated and identified this compound. oup.comtandfonline.comnih.gov

Characterization of this compound from Stevia triflora

This compound has been isolated and identified from the aerial parts of Stevia triflora DC. researchgate.netbiocrick.comresearchgate.net The identification was based on spectral data analysis. researchgate.netbiocrick.comresearchgate.net

Identification of this compound from Ebenus pinnata

Activity-guided fractionation of the methanol (B129727) extract from the aerial parts of Ebenus pinnata has led to the isolation of this compound. biocrick.comnih.gov this compound was identified alongside other compounds such as kaempferol (B1673270) 3-O-rutinoside, rutin, catechin, and picein. biocrick.comnih.gov

Detection of this compound in Polygala inexpectata

This compound, also referred to as ombuin (B192007) 3-O-rutinoside or 7,4′-di-O-methylquercetin-3-O-β-rutinoside, has been isolated from the whole plant of Polygala inexpectata. mdpi.comdntb.gov.uanih.govresearchgate.netsemanticscholar.org Its structure was determined using spectroscopic methods including 1D and 2D NMR, and HRMS. mdpi.comdntb.gov.uaresearchgate.net this compound is considered a relatively rare flavonol glycoside in the Polygala genus. mdpi.com

Exploratory Research into Other Emerging Natural Sources of this compound

While the aforementioned species are established sources, ongoing research may explore other plant species for the presence of this compound. Some sources suggest its presence in Kaempferia parviflora and Bryobium eriaeoides, although detailed research findings on the isolation from these specific plants were not extensively available in the provided search results. vulcanchem.com Ombuin-3-rutinoside, which is also referred to as this compound, has been isolated from Phytolacca dioica. wikipedia.org Other ombuosides, such as ombuin 3-galactoside and ombuin 3-glucoside, have also been noted. wikipedia.org

Here is a summary of the botanical sources of this compound:

| Botanical Source | Plant Family | Part Used for Isolation | Key Findings |

| Gynostemma pentaphyllum | Cucurbitaceae | Plant | Identified as an important flavonoid. Isolated and identified. oup.comtandfonline.comnih.gov |

| Stevia triflora | Asteraceae | Aerial parts | Isolated and identified based on spectral data. researchgate.netbiocrick.comresearchgate.net |

| Ebenus pinnata | Fabaceae | Aerial parts | Isolated through activity-guided fractionation of methanol extract. biocrick.comnih.gov |

| Polygala inexpectata | Polygalaceae | Whole plant | Isolated and characterized using spectroscopic methods. Relatively rare in genus. mdpi.comdntb.gov.uanih.govresearchgate.netsemanticscholar.org |

| Phytolacca dioica | Phytolaccaceae | Not specified | Ombuin-3-rutinoside (this compound) isolated. wikipedia.org |

Advanced Extraction Techniques for this compound from Plant Biomass

The extraction of this compound from plant material involves various techniques aimed at efficiently isolating the compound. Traditional methods like maceration, infusion, decoction, and percolation have been used for plant extraction. nih.govdergipark.org.trgroupeberkem.com More advanced techniques are also employed to improve efficiency and yield.

A rapid and efficient method for the separation and purification of this compound from Gynostemma pentaphyllum involves microwave-assisted extraction (MAE) coupled with high-speed counter-current chromatography (HSCCC). oup.comnih.govresearchgate.netresearchgate.netoup.com MAE is highlighted as an efficient sample preparation method that utilizes microwave irradiation to accelerate the removal of compounds from solid matrices, offering advantages over traditional methods like reflux extraction which can be time-consuming and require large solvent volumes. oup.comoup.com

In one study focusing on G. pentaphyllum, the optimization of MAE conditions using an orthogonal array design included parameters such as microwave power, irradiation time, solid-to-liquid ratio, and extraction times. oup.comnih.govresearchgate.netoup.com Following MAE, HSCCC was used for the isolation and purification of this compound. oup.comnih.govresearchgate.netoup.com A two-phase solvent system composed of n-hexane, ethyl acetate, ethanol, and water (5:6:5:5, v/v) was successfully employed in a single run for the purification of this compound from the crude extract. oup.comnih.govresearchgate.netoup.com This method yielded this compound with a reported purity of 96.7%. oup.comnih.govresearchgate.net

Other general extraction procedures for medicinal plants mentioned in the literature include digestion, Soxhlet extraction, superficial extraction, and ultrasound-assisted extraction. nih.govdergipark.org.tr The choice of solvent is also crucial, with polar solvents (e.g., water, alcohols), intermediate polar solvents (e.g., acetone, dichloromethane), and nonpolar solvents (e.g., n-hexane, ether, chloroform) being commonly used. nih.gov Purification often involves chromatographic techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), paper chromatography (PC), and gas chromatography (GC). nih.gov

Here is a summary of an advanced extraction method for this compound from Gynostemma pentaphyllum:

| Technique | Method Description | Solvent System Used (for HSCCC) | Reported Purity | Reference |

| Microwave-Assisted Extraction (MAE) | Optimized using orthogonal array design (microwave power, time, solid:liquid ratio) | Not applicable (extraction) | Not applicable | oup.comnih.govresearchgate.netoup.com |

| High-Speed Counter-current Chromatography (HSCCC) | Used for separation and purification after MAE | n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) | 96.7% | oup.comnih.govresearchgate.netoup.com |

Microwave-Assisted Extraction (MAE) Parameters and Optimization

Microwave-Assisted Extraction (MAE) is recognized as an efficient method for extracting various compounds from natural products, offering advantages such as reduced time and solvent consumption compared to traditional methods oup.comoup.com. The application of MAE for this compound extraction from Gynostemma pentaphyllum has been successfully developed and optimized oup.comoup.comresearchgate.netnih.gov.

Optimization of MAE parameters for this compound extraction from Gynostemma pentaphyllum has been conducted using orthogonal array design oup.comoup.comresearchgate.netnih.gov. Key parameters investigated include microwave power, irradiation time, solid-to-liquid ratio, and extraction cycles oup.comoup.comresearchgate.net. One study identified optimal conditions as 800 W microwave power, a 1:15 solid-to-liquid ratio, 10 minutes of irradiation time, and two extraction cycles oup.com. Another optimization study, also using an orthogonal array design, determined optimal conditions to be 400 W microwave power, 71.04 minutes irradiation time, a solid-to-liquid ratio of 29.56 mL/g, and a temperature of 40 °C for the extraction of compounds including this compound researchgate.net.

Ultrasound-Assisted Extraction (UAE) Approaches

Ultrasound-Assisted Extraction (UAE) is another modern extraction technique that utilizes ultrasound waves to enhance the release of compounds from plant cells, often requiring less time and solvent researchgate.netfrontiersin.org. While the provided search results specifically detail MAE and its comparison to traditional methods for this compound, general principles of UAE for extracting phenolic compounds from plant matrices highlight its potential benefits, such as reduced solvent use and extraction time researchgate.netresearchgate.netnih.gov. Studies on the optimization of UAE for extracting phenolic compounds from other plants demonstrate the investigation of parameters like extraction temperature, time, and solid-liquid ratio science.govmdpi.com.

Comparative Analysis of Extraction Efficiencies (e.g., Maceration, Soxhlet)

Comparative studies have evaluated the efficiency of MAE against conventional extraction methods like maceration and Soxhlet extraction for the recovery of compounds, including, in some contexts, phenolic compounds like flavonoids which include this compound researchgate.netnih.govresearchgate.netmdpi.com. MAE has demonstrated higher or comparable extraction efficiencies while significantly reducing extraction time and solvent volume oup.comoup.comresearchgate.netmdpi.com.

For instance, a comparison of MAE with maceration and Soxhlet extraction for extracting antioxidants from Gordonia axillaris fruit showed that MAE improved extraction efficacy by 17% compared to maceration and 74% compared to Soxhlet extraction, with significantly shorter extraction times (71.04 min for MAE vs. 24 h for maceration and 4 h for Soxhlet) mdpi.com. Another study comparing MAE, maceration, and Soxhlet extraction for antioxidant activity found that MAE resulted in significantly higher antioxidant activity in the extract compared to both maceration and Soxhlet extraction, achieved in a much shorter time researchgate.net.

The following table summarizes a comparative analysis of different extraction methods based on available data for phenolic compounds, which can be indicative of trends for this compound extraction.

| Extraction Method | Extraction Time | Relative Efficiency (Example: Antioxidant Activity) | Solvent Consumption |

| MAE | Shorter researchgate.netmdpi.com | Higher researchgate.netmdpi.com | Lower oup.comoup.com |

| Maceration | Longer researchgate.netmdpi.com | Lower researchgate.netmdpi.com | Higher nih.gov |

| Soxhlet | Longer researchgate.netmdpi.com | Lower researchgate.netmdpi.com | Higher nih.gov |

| UAE | Shorter researchgate.net | Variable, can be higher researchgate.netnih.gov | Lower researchgate.netresearchgate.net |

Interactive Table: Comparison of Extraction Methods

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are crucial for the separation and purification of this compound from the complex mixture of compounds present in plant extracts.

High-Speed Counter-Current Chromatography (HSCCC) Applications for this compound Isolation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not use a solid support matrix, thus avoiding irreversible adsorption of the sample oup.comoup.com. This makes it a suitable method for the preparative separation and purification of natural products, including flavonoids like this compound oup.comoup.comoup.com.

HSCCC has been successfully applied for the isolation and purification of this compound from Gynostemma pentaphyllum crude extracts oup.comoup.comresearchgate.netnih.govresearchgate.netresearchgate.netscience.gov. A key aspect of successful HSCCC separation is the selection of a suitable two-phase solvent system that provides an ideal partition coefficient (K) for the target compound, typically between 0.5 and 2 oup.comoup.comresearchgate.net.

One effective solvent system reported for the HSCCC separation of this compound from Gynostemma pentaphyllum is n-hexane:ethyl acetate:ethanol:water in a 5:6:5:5 (v/v) ratio oup.comoup.comresearchgate.netnih.govresearchgate.netresearchgate.net. Using this system, this compound was isolated and purified in a single run oup.comoup.comresearchgate.netnih.govresearchgate.net. In one study, 210 mg of a crude extract containing 2.16% this compound was loaded onto the HSCCC, yielding 3.9 mg of this compound with a purity of 96.7% and a recovery of 86.0% oup.comoup.comresearchgate.net. The separation time was reported to be less than 200 minutes oup.com.

The HSCCC separation parameters, such as the flow rate of the mobile phase and the revolution speed, are also optimized to achieve efficient separation oup.com. For the separation of this compound, a flow rate of 1.5 mL/min and a revolution speed of 850 rpm have been used oup.com.

Other Preparative Chromatographic Techniques in this compound Purification

While HSCCC has proven effective for this compound purification, other preparative chromatographic techniques are also utilized in the isolation of natural compounds, including flavonoids nih.govoup.com. Conventional methods such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC) have been employed for the purification of flavonoids oup.com. However, these methods can be time-consuming, involve complex elution modes, and may suffer from disadvantages like irreversible adsorption and lower yields compared to HSCCC oup.comoup.com.

Although the provided search results specifically highlight HSCCC for this compound purification, the general application of techniques like preparative HPLC is common in natural product chemistry for achieving high purity of isolated compounds oup.com.

Biosynthetic Pathways and Chemical Synthesis of Ombuoside

Endogenous Biosynthesis of Ombuoside in Phytogenic Systems

The biosynthesis of flavonoids, including the aglycone of this compound (ombuin), in plants is intricately linked to primary metabolic pathways.

Intermediary Role of the Shikimic Acid Pathway in Flavonoid Precursor Formation

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids, such as phenylalanine and tyrosine, from carbohydrate precursors. slideshare.netpan.olsztyn.pl These aromatic amino acids serve as essential starting materials for the phenylpropanoid pathway, which in turn leads to the formation of the flavonoid backbone. slideshare.net The shikimic acid pathway converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate, a key intermediate from which phenylalanine and tyrosine are derived. slideshare.netpan.olsztyn.pl Flavonoids are synthesized through the conversion of precursors generated by the shikimic acid pathway. mdpi.com this compound is functionally related to a shikimic acid. evitachem.com

Enzymatic Conversion and Glycosylation Processes Leading to this compound

Following the formation of the flavonoid aglycone backbone, enzymatic reactions are responsible for the specific hydroxylation and O-methylation patterns observed in ombuin (B192007) (7,4'-di-O-methylquercetin), the aglycone of this compound. Ombuin is an O-methylated flavonol, a 4',7-O-methyl derivative of quercetin. wikipedia.org Glycosylation, the process of attaching sugar moieties to the aglycone, is a critical step in the biosynthesis of this compound. medchemexpress.com this compound is a glycoside, specifically ombuin-3-beta-rutinoside, where a rutinoside (a disaccharide composed of rhamnose and glucose) is attached to the hydroxyl group at the C-3 position of the ombuin aglycone. targetmol.comnih.gov Glycosylation is catalyzed by glycosyltransferase enzymes, which transfer sugar residues to specific positions on the aglycone. youtube.comnih.gov The presence of glycosylated parts and free hydroxyls can be related to the biological activities of these compounds. rsc.org

Synthetic and Semi-Synthetic Strategies for this compound and its Analogues

Beyond natural extraction, chemical synthesis and semi-synthetic approaches offer methods to obtain this compound and to create modified analogues.

Methodological Considerations for this compound Total Synthesis

Total synthesis involves the construction of complex organic compounds, such as natural products, from simpler, commercially available starting materials using laboratory methods. wikipedia.orgcaltech.edu While the specific detailed methodology for the total synthesis of this compound was not extensively detailed in the search results, the total synthesis of complex natural products like this compound requires careful planning, often utilizing retrosynthetic analysis to design efficient construction pathways. wikipedia.orgpolimi.it Key considerations include achieving stereochemical control to ensure the correct three-dimensional arrangement of the molecule and reaction optimization to enhance yield and selectivity. wikipedia.orgpolimi.itcentral.edu The synthesis of this compound would involve constructing the flavonoid core and then selectively introducing the methoxy (B1213986) groups and the rutinoside moiety at their specific positions.

Directed Semi-Synthetic Derivatization of the this compound Scaffold

Semi-synthesis involves modifying or partially synthesizing natural compounds. wikipedia.org Directed semi-synthetic derivatization of the this compound scaffold allows for the creation of analogues with potentially altered properties or activities. This involves using naturally isolated this compound as a starting material and performing targeted chemical modifications. Studies have explored the synthesis of synthetic derivatives of this compound, such as octa-acetylthis compound. nih.govresearchgate.net

Regioselective modifications involve reactions that preferentially occur at one specific functional group or position within a molecule that contains multiple similar groups. nih.gov In the context of this compound, with its methoxy and hydroxyl groups, regioselective modification of the methoxy functional groups would require careful control of reaction conditions to ensure that modifications occur only at the desired methoxy positions without affecting other parts of the molecule, such as the hydroxyl groups or the glycosidic linkage. beilstein-journals.orgdiva-portal.orgnih.gov Achieving regioselectivity in complex molecules with multiple reactive sites is a significant challenge in synthetic chemistry. nih.gov The presence and position of methoxy groups can influence the reactivity and properties of compounds. diva-portal.org

Chemical Transformations of the Carbonyl Moiety

Chemical transformations involving the carbonyl moiety are significant in organic synthesis for creating diverse molecular structures wikipedia.org. In the context of flavonoids like this compound, the carbonyl group is located at the C-4 position of the chromen-4-one core structure nih.gov. Reactions involving this carbonyl group can lead to various derivatives.

One type of transformation involving carbonyl groups is carbonyl-olefin metathesis, which involves the redistribution of fragments of an alkene and a carbonyl, facilitated by metal catalysts or photochemical conditions wikipedia.orgnih.gov. This reaction can be used to form new carbon-carbon double bonds wikipedia.org. While the direct application of carbonyl-olefin metathesis specifically to the C-4 carbonyl of this compound is not explicitly detailed in the search results, the principles of this reaction are relevant to potential synthetic strategies for modifying the flavonoid core. For example, it has been used in the synthesis of cyclic carbonyl compounds rsc.org.

Investigations into Aromatic Ring Substitution and Halogenation

This compound contains several aromatic rings as part of its flavonoid structure nih.gov. Chemical modifications of these aromatic rings through substitution and halogenation are common strategies in organic synthesis to alter the properties and reactivity of compounds pressbooks.pub. Electrophilic aromatic substitution (EAS) is a primary mechanism for introducing substituents onto aromatic rings pressbooks.pub.

Halogenation of aromatic rings, a type of EAS, involves the substitution of a hydrogen atom on the aromatic ring with a halogen atom (like chlorine, bromine, or iodine) masterorganicchemistry.comlibretexts.org. This reaction typically requires a catalyst, such as a Lewis acid (e.g., AlCl3 or FeCl3), to activate the halogen electrophile masterorganicchemistry.comlibretexts.org.

Investigations into aromatic ring substitution and halogenation of this compound or related flavonoid structures would involve applying these established chemical methodologies to introduce new functional groups or halogens onto the phenyl or benzopyran rings of this compound. The search results discuss general principles of EAS and halogenation of aromatic compounds pressbooks.pubmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org, providing a basis for understanding how such transformations could be applied to this compound. For instance, methods for the regioselective bromination of aromatic compounds have been developed organic-chemistry.org.

Biological Activities of Ombuoside: Pre Clinical Investigations

Antimicrobial Efficacy of Ombuoside

This compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains in laboratory settings. researchgate.netresearchgate.netmedchemexpress.comoup.com

Inhibitory Activity against Gram-Positive Bacterial Strains (e.g., Corynebacterium diphtheria, Staphylococcus aureus)

Research indicates that this compound exhibits moderate inhibitory activity against Gram-positive bacteria, including Corynebacterium diphtheria and Staphylococcus aureus. researchgate.netresearchgate.netoup.com Studies using the agar (B569324) diffusion method have shown that this compound can inhibit the growth of these strains. researchgate.netresearchgate.net The presence of free hydroxyl groups in the flavonol structure is suggested to be an important feature for this antimicrobial activity. researchgate.netresearchgate.net

Inhibitory Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

This compound has also shown moderate activity against Gram-negative bacterial strains such as Escherichia coli. researchgate.netresearchgate.netoup.com Similar to its effects on Gram-positive bacteria, studies employing the agar diffusion method have reported inhibition of Escherichia coli growth by this compound. researchgate.netresearchgate.net

Antifungal Activity against Yeast Species (e.g., Candida albicans)

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against the yeast Candida albicans. researchgate.netresearchgate.netoup.comtargetmol.com Studies have indicated that this compound exhibits moderate inhibitory activity against C. albicans. researchgate.netresearchgate.netoup.com

Based on the available information, the antimicrobial activity of this compound against the tested microorganisms can be summarized as follows:

| Microorganism | Gram Stain | Type | Activity Level | Reference |

| Corynebacterium diphtheria | Positive | Bacterium | Moderated | researchgate.netresearchgate.netoup.com |

| Staphylococcus aureus | Positive | Bacterium | Moderated | researchgate.netresearchgate.netoup.com |

| Escherichia coli | Negative | Bacterium | Moderated | researchgate.netresearchgate.netoup.com |

| Candida albicans | Yeast | Fungus | Moderated | researchgate.netresearchgate.netoup.com |

These findings suggest a broad spectrum of moderate antimicrobial activity for this compound against the tested Gram-positive bacteria, Gram-negative bacteria, and yeast. researchgate.netresearchgate.netoup.com

Antioxidant Properties of this compound

This compound has been reported to possess significant antioxidant properties. medchemexpress.comtargetmol.comresearchgate.net These properties are primarily evaluated through its ability to scavenge free radicals and modulate reactive oxygen species (ROS) levels. medchemexpress.com

Free Radical Scavenging Capabilities (e.g., 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), Hydroxyl Radicals)

This compound has demonstrated strong scavenging activities against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals. oup.comresearchgate.netoup.com The DPPH assay is a common method used to evaluate the free radical scavenging capacity of compounds. oup.comoup.comwikipedia.org Studies have shown that purified this compound exhibits strong DPPH radical scavenging activity. oup.comresearchgate.netoup.com The percentage of free radicals scavenged by this compound is calculated in these assays. oup.comoup.com

Similarly, this compound has been investigated for its ability to scavenge hydroxyl radicals, which are highly reactive oxygen species. oup.comoup.commdpi.commdpi.com Research indicates that purified this compound has strong hydroxyl free radical scavenging activities. oup.comresearchgate.netoup.com The scavenging effect against hydroxyl radicals is also quantified in experimental procedures. oup.com

While specific EC50 values for this compound's DPPH and hydroxyl radical scavenging were mentioned as being interpolated from dose-response curves in one study oup.com, the exact numerical values were not consistently available across the provided search results to create a detailed data table with concentrations and scavenging percentages. However, the consistent reporting of "strong" activity highlights its potential in this area. oup.comresearchgate.netoup.com

Neuroprotective Effects of this compound in in vitro Models

Pre-clinical studies have indicated that this compound possesses neuroprotective properties, particularly in cellular models relevant to neurodegenerative conditions.

Attenuation of L-DOPA-Induced Neurotoxicity in PC12 Cells

Research has demonstrated that this compound can significantly inhibit the decrease in cell viability induced by L-DOPA in PC12 cells. L-DOPA at concentrations of 100 and 200 µM was shown to induce sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK1/2), as well as increased cleaved-caspase-3 expression. nih.gov These effects, indicative of neurotoxicity, were significantly blocked by co-treatment with this compound at concentrations of 1, 5, and 10 µM. nih.gov Furthermore, this compound significantly restored the decrease in superoxide (B77818) dismutase (SOD) activity caused by L-DOPA. nih.gov These findings suggest that this compound protects against L-DOPA-induced neurotoxicity by inhibiting key signaling pathways involved in apoptosis and oxidative stress. nih.govresearchgate.net

Modulatory Effects on Dopamine (B1211576) Biosynthesis in PC12 Cells

Studies have also investigated the effects of this compound on dopamine biosynthesis in PC12 cells. This compound at concentrations of 1, 5, and 10 µM was found to increase intracellular dopamine levels over a period of 1 to 24 hours. polimi.it This increase was observed to be treatment-, time-, and dose-dependent. this compound also significantly increased the phosphorylation of tyrosine hydroxylase (TH) at Ser40 and cyclic AMP-response element binding protein (CREB) at Ser133, both of which are involved in the regulation of dopamine biosynthesis. polimi.it Co-treatment with this compound and L-DOPA further increased intracellular dopamine levels compared to L-DOPA alone, suggesting that this compound enhances L-DOPA-induced dopamine biosynthesis. polimi.it These results indicate that this compound regulates dopamine biosynthesis by modulating the activation of TH and CREB in PC12 cells. polimi.it

Otoprotective Potential of this compound in Pre-clinical Studies

This compound has shown promise as an otoprotective agent in pre-clinical models, particularly against cisplatin-induced ototoxicity.

Protective Effects in Cisplatin-Treated Auditory Cell Lines (e.g., HEI-OC1 cells)

Studies using auditory cell lines, such as HEI-OC1 cells, have demonstrated the protective effects of this compound against cisplatin-induced toxicity. This compound significantly increased the survival of cisplatin-treated HEI-OC1 cells. nih.govresearchgate.netnih.gov Mechanistic research suggests that this compound protects these cells from cisplatin-induced apoptosis by reducing the upregulation of pro-apoptotic proteins like Bax and Bak, and apoptosis indicator proteins such as cytochrome C and cleaved-caspase-3. nih.govnih.gov It also attenuated the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov Furthermore, this compound protected cells from excessive reactive oxygen species (ROS) production and mitochondrial membrane depolarization triggered by cisplatin (B142131). nih.govnih.gov These findings highlight this compound's potential in protecting hair cells by suppressing ROS generation and the mitochondrial apoptotic cascade. nih.govnih.gov

Anti-Inflammatory Effects of this compound in in silico and Pre-clinical Contexts

While the provided search results primarily focus on neuro- and otoprotective effects, the initial search query included "this compound anti-inflammatory in silico pre-clinical". Although specific pre-clinical in vivo or in vitro data for this compound's anti-inflammatory effects were not explicitly detailed in the top search snippets, the concept of in silico analysis for predicting anti-inflammatory activity of compounds, including flavonoids, was mentioned in the broader context of natural product research. nih.govpensoft.netresearchgate.netrsc.orgpreprints.org Flavonoids, as a class, are known for their diverse biological activities, including anti-inflammatory properties. preprints.orgctdbase.org In silico methods, such as molecular docking, are utilized to understand the potential interactions of compounds with key enzymes or receptors involved in inflammation, thereby providing insights into their potential therapeutic effects. researchgate.netrsc.orgpreprints.org While direct data on this compound's anti-inflammatory effects from the provided snippets are limited, the exploration of such activity through in silico and pre-clinical approaches is a recognized area of research for natural compounds like flavonoids.

Data Table 1: Effects of this compound on L-DOPA-Induced Neurotoxicity in PC12 Cells

| Treatment (µM) | Effect on Cell Viability (vs. L-DOPA alone) | Effect on ERK1/2 Phosphorylation (vs. L-DOPA alone) | Effect on JNK1/2 Phosphorylation (vs. L-DOPA alone) | Effect on Cleaved-Caspase-3 Expression (vs. L-DOPA alone) | Effect on SOD Activity (vs. L-DOPA alone) | References |

| This compound (1, 5, 10) + L-DOPA (100, 200) | Significantly inhibited decrease | Significantly decreased | Partially, but significantly blocked | Partially, but significantly blocked | Significantly restored decrease | nih.gov |

Data Table 2: Effects of this compound on Dopamine Biosynthesis in PC12 Cells

| Treatment (µM) | Effect on Intracellular Dopamine Levels (vs. Control) | Effect on TH (Ser40) Phosphorylation (vs. Control) | Effect on CREB (Ser133) Phosphorylation (vs. Control) | Effect on L-DOPA-Induced Dopamine Levels (vs. L-DOPA alone) | References |

| This compound (1, 5, 10) | Increased (time- and dose-dependent) | Significantly increased | Significantly increased | Further increased | polimi.it |

Data Table 3: Protective Effects of this compound in Cisplatin-Treated HEI-OC1 Cells

| Treatment (µM) | Effect on Cell Survival (vs. Cisplatin alone) | Effect on Bax/Bak Upregulation (vs. Cisplatin alone) | Effect on Cytochrome C/Cleaved-Caspase-3 (vs. Cisplatin alone) | Effect on Bcl-2 Downregulation (vs. Cisplatin alone) | Effect on ROS Production (vs. Cisplatin alone) | Effect on Mitochondrial Membrane Depolarization (vs. Cisplatin alone) | References |

| This compound + Cisplatin | Significantly increased | Reduced | Reduced | Attenuated | Protected from excessive production | Protected from | nih.govresearchgate.netnih.gov |

Data Table 4: Rescue of Hair Cell Damage in Pre-clinical Models

| Model | Insult | Effect of this compound Treatment (vs. Insult alone) | Observation | References |

| Murine Cochlear Explants | Cisplatin | Rescued damage | Decreased number and deformed morphology of hair cells attenuated | nih.govnih.gov |

| Zebrafish Lateral Neuromasts | Cisplatin | Rescued damage | Decreased number and deformed morphology of hair cells attenuated | nih.govnih.gov |

Molecular Mechanisms of Ombuoside S Biological Actions

Mechanistic Basis of Ombuoside's Antimicrobial Activities

This compound exhibits antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. medchemexpress.comnih.gov Studies using the agar (B569324) diffusion method have shown that this compound and its aglycone, ombuine, possess moderate activity against Corynebacterium diphtheria, Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov The presence of free hydroxyl groups, whether alcoholic or phenolic, appears to be an important chemical feature for the antimicrobial activity of flavonols like this compound. nih.gov

Cellular and Molecular Pathways Mediating this compound's Antioxidant Functions

This compound demonstrates significant antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). medchemexpress.comglpbio.comontosight.ai This activity has been evaluated through assays such as DPPH and hydroxyl radical scavenging. oup.comoup.com The scavenging mechanisms of antioxidants on hydroxyl radicals primarily involve inhibiting their generation and directly clearing generated radicals. oup.comoup.com this compound has shown comparable hydroxyl radical scavenging activity to vitamin C. oup.comoup.com The antioxidant properties of flavonoids like this compound are believed to contribute to protecting cells from oxidative damage, which is implicated in aging and chronic diseases. ontosight.ai

Elucidation of this compound's Neuroprotective Mechanisms

This compound has shown promise as a neuroprotective agent, particularly in the context of L-DOPA-induced neurotoxicity in PC12 cells. researchgate.netnih.govnih.gov Its neuroprotective effects may be attributed to its ability to reduce L-DOPA-induced ROS levels and apoptosis. nih.gov

Regulation of Tyrosine Hydroxylase (TH) Phosphorylation (Ser40)

This compound has been shown to significantly increase the phosphorylation of tyrosine hydroxylase (TH) at Ser40 in PC12 cells. polimi.it TH is the rate-limiting enzyme in dopamine (B1211576) biosynthesis, and its activity is regulated by phosphorylation, particularly at Ser40. cellsignal.comnih.gov Phosphorylation at Ser40 by protein kinase A (PKA) positively regulates TH catalytic activity. cellsignal.comnih.gov Studies indicate that this compound treatment (1, 5, and 10 µM) leads to a time-dependent increase in TH phosphorylation at Ser40, starting as early as 30 minutes and continuing for up to 6 hours. This suggests that this compound regulates dopamine biosynthesis, at least in part, by modulating TH activation through phosphorylation at Ser40. polimi.it

Here is a table summarizing the effect of this compound on TH (Ser40) phosphorylation in PC12 cells:

| This compound Concentration (µM) | Time (h) | Fold Increase in p-TH/TH Ratio (vs. control) | Significance (P value) |

| 1 | 6 | 1.48 | < 0.05 |

| 5 | 6 | 1.54 | < 0.05 |

| 10 | 6 | 1.71 | < 0.05 |

*Data derived from immunoblots of PC12 cell lysates treated with this compound.

Activation of Cyclic AMP-Response Element Binding Protein (CREB) (Ser133) Pathways

This compound also induces the phosphorylation of cyclic AMP-response element binding protein (CREB) at Ser133. polimi.it CREB is a transcription factor involved in various cellular responses, including neuronal survival and differentiation. merckmillipore.comsigmaaldrich.com Phosphorylation at Ser133 activates CREB and allows it to bind to the cAMP response element (CRE), which is essential for the regulation of TH gene expression. merckmillipore.comsigmaaldrich.com this compound treatment (1, 5, and 10 µM) in PC12 cells results in increased CREB phosphorylation at Ser133 within 0.5 to 6 hours. This activation of the CREB pathway by this compound further supports its role in enhancing dopamine biosynthesis. polimi.it

Here is a table illustrating the effect of this compound on CREB (Ser133) phosphorylation in PC12 cells:

| This compound Concentration (µM) | Time (h) | Fold Increase in p-CREB/CREB Ratio (vs. control) | Significance (P value) |

| 1 | 6 | 1.44 | < 0.05 |

| 5 | 6 | 1.61 | < 0.05 |

| 10 | 6 | 1.68 | < 0.05 |

*Data derived from immunoblots of PC12 cell lysates treated with this compound.

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (ERK1/2, JNK1/2)

This compound influences the activity of Mitogen-Activated Protein Kinase (MAPK) signaling cascades, specifically ERK1/2 and JNK1/2, in the context of neuroprotection. researchgate.netnih.govthieme-connect.com L-DOPA-induced neurotoxicity is associated with sustained phosphorylation of ERK1/2 and JNK1/2. researchgate.netnih.govthieme-connect.com this compound has been shown to inhibit this sustained phosphorylation. researchgate.netnih.govthieme-connect.com In PC12 cells treated with toxic concentrations of L-DOPA (100 and 200 µM), this compound (1, 5, and 10 µM) significantly decreased the sustained phosphorylation of ERK1/2 and partially blocked the increased phosphorylation of JNK1/2. nih.govthieme-connect.com This modulation of MAPK pathways by this compound contributes to its protective effects against L-DOPA-induced neurotoxicity. researchgate.netnih.govthieme-connect.com

Impact on Caspase-3 Expression and Superoxide (B77818) Dismutase (SOD) Activity

This compound impacts the expression of caspase-3 and the activity of superoxide dismutase (SOD), key components in apoptotic and antioxidant pathways, respectively. researchgate.netnih.gov L-DOPA-induced neurotoxicity leads to increased cleaved-caspase-3 expression and decreased SOD activity. researchgate.netnih.gov Caspase-3 is a critical executioner enzyme in the apoptotic cascade. nih.gov SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby mitigating oxidative stress. mdpi.comnih.gov this compound treatment (1, 5, and 10 µM) has been shown to partially block the L-DOPA-induced increase in cleaved-caspase-3 expression and significantly restore the decrease in SOD activity in PC12 cells. researchgate.netnih.gov These effects on caspase-3 and SOD activity highlight this compound's ability to counteract apoptosis and oxidative stress, contributing to its neuroprotective properties. researchgate.netnih.gov

Here is a table summarizing the effects of this compound on key neuroprotective markers in L-DOPA-treated PC12 cells:

| Marker | L-DOPA Effect | This compound Effect (with L-DOPA) |

| Sustained ERK1/2 Phosphorylation | Increased | Decreased |

| JNK1/2 Phosphorylation | Increased | Partially Blocked |

| Cleaved-Caspase-3 Expression | Increased | Partially Blocked |

| SOD Activity | Decreased | Restored |

*Based on research findings in PC12 cells. researchgate.netnih.gov

Molecular Insights into this compound's Otoprotective Mechanisms

Studies investigating the otoprotective mechanisms of this compound have primarily utilized in vitro models, such as HEI-OC1 auditory cells, exposed to cisplatin (B142131) nih.govresearchgate.net. These studies aim to elucidate how this compound mitigates the cellular damage that leads to hearing loss. The observed protective effects are linked to this compound's ability to modulate key molecular players in cell death pathways nih.gov.

Suppression of Apoptosis via Modulation of Pro-Apoptotic (Bax, Bak, Cytochrome C, Cleaved-Caspase-3) and Anti-Apoptotic (Bcl-2) Proteins

Apoptosis, or programmed cell death, is a major mechanism by which cisplatin induces damage in auditory cells medsci.orgnih.gov. This compound has been shown to protect HEI-OC1 cells from cisplatin-induced apoptosis by influencing the balance between pro-apoptotic and anti-apoptotic proteins nih.gov.

Specifically, this compound treatment reduces the upregulation of pro-apoptotic proteins such as Bax and Bak, which are typically increased by cisplatin exposure nih.gov. Bax and Bak are members of the Bcl-2 protein family that promote apoptosis, often by facilitating the release of cytochrome c from mitochondria uniprot.orgrcsb.orgresearchgate.net.

Furthermore, this compound has been observed to decrease the levels of cytochrome C and cleaved-caspase-3, both of which are key indicators and effectors in the apoptotic cascade nih.govnih.gov. The release of cytochrome C from the mitochondria into the cytoplasm is a critical step in initiating the intrinsic apoptotic pathway, leading to the activation of caspases, including caspase-3, which execute the dismantling of the cell nih.govmdpi.com.

Concurrently, this compound treatment has been shown to counteract the downregulation of anti-apoptotic proteins like Bcl-2, which are typically decreased by cisplatin nih.gov. Bcl-2 is another member of the Bcl-2 family that inhibits apoptosis by preventing the activation of pro-apoptotic proteins like Bax and Bak and maintaining mitochondrial membrane integrity researchgate.netnih.gov.

The modulation of these proteins by this compound suggests that its otoprotective effect is, at least in part, mediated by inhibiting the mitochondrial apoptotic pathway activated by cisplatin nih.gov.

| Protein | Role in Apoptosis | Effect of Cisplatin | Effect of this compound + Cisplatin |

| Bax | Pro-apoptotic | Upregulated | Upregulation reduced nih.gov |

| Bak | Pro-apoptotic | Upregulated | Upregulation reduced nih.gov |

| Cytochrome C | Pro-apoptotic | Increased cytosolic levels mdpi.com | Cytosolic accumulation attenuated mdpi.com |

| Cleaved-Caspase-3 | Apoptosis effector | Upregulated | Upregulation reduced nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulated | Downregulation counteracted nih.gov |

Table 1: Modulation of Apoptosis-Related Proteins by this compound in Cisplatin-Treated Cells

Abrogation of Cisplatin-Induced Mitochondrial Membrane Depolarization

Mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm), is an early event in the intrinsic apoptotic pathway triggered by cisplatin researchgate.netnih.gov. This depolarization is closely linked to the generation of reactive oxygen species (ROS) and the subsequent release of cytochrome C researchgate.netmdpi.com.

Research indicates that this compound protects auditory cells from cisplatin-induced mitochondrial membrane depolarization nih.govresearchgate.net. In cells treated with cisplatin alone, a significant reduction in red fluorescence intensity, indicative of mitochondrial membrane depolarization, was observed using MitoTracker Red staining researchgate.net. However, co-treatment with this compound alleviated this mitochondrial damage, as evidenced by increased red fluorescence compared to cisplatin treatment alone researchgate.net. This suggests that this compound helps to stabilize the mitochondrial membrane potential, thereby preventing a critical step in the apoptotic cascade nih.gov.

Inhibition of ERK Phosphorylation

The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in various cellular processes, including cell survival and proliferation plos.orgbiorxiv.org. Dysregulation of the ERK pathway has been implicated in cellular damage and apoptosis in various contexts plos.org.

Studies on this compound's otoprotective mechanisms have also investigated its effect on ERK phosphorylation. While the precise role of ERK signaling in cisplatin-induced ototoxicity can be complex and context-dependent, some research suggests that inhibiting ERK phosphorylation can be protective against hair cell damage researchgate.net. One study indicated that the otoprotective effect of a different compound was mainly achieved by inhibiting the phosphorylation of ERK researchgate.net. This suggests a potential mechanism where this compound might exert its protective effects by modulating ERK signaling, although further direct evidence specifically for this compound's inhibitory effect on ERK phosphorylation in the context of otoprotection is needed from the provided search results.

Structure Activity Relationship Sar Studies of Ombuoside

Correlative Analysis of Ombuoside Structure and Antimicrobial Activity

Studies investigating the antimicrobial properties of this compound and its related compounds have provided insights into the structural elements influencing this activity. This compound, a flavonol glycoside, and its aglycone, ombuine (7,4'-di-O-methylquercetin), have demonstrated moderate activity against certain Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans nih.govresearchgate.netresearchgate.net.

Importance of Free Hydroxyl Groups for Flavonol Antimicrobial Activity

Research indicates that the presence of free hydroxyl groups, whether alcoholic or phenolic, is a significant chemical feature contributing to the antimicrobial activity of flavonols like this compound and its aglycone, ombuine nih.govresearchgate.net. For instance, this compound and ombuine, both possessing free hydroxyl groups, exhibited moderate antimicrobial effects. In contrast, synthetic derivatives like octa-acetylthis compound and retusine, which have acetylated hydroxyl groups, showed reduced activity, particularly against Gram-negative bacteria and Candida albicans, while retaining some activity against Gram-positive bacteria Corynebacterium diphtheria and Staphylococcus aureus nih.govresearchgate.net. This suggests that the availability of free hydroxyl groups is important for the full expression of flavonol antimicrobial activity, potentially through interactions with microbial membrane structures via hydrogen bonding researchgate.net. The number and position of hydroxyl groups can influence membrane interaction effects and antibacterial activity csic.es.

SAR Investigations for this compound's Antioxidant Efficacy

This compound has been reported to possess antioxidant properties ontosight.aiscience.gov. The antioxidant activity of flavonoids, including flavonols like this compound, is generally attributed to their ability to scavenge free radicals science.govmdpi.comnih.govresearchgate.net. This radical scavenging capacity is closely linked to the presence and arrangement of hydroxyl groups within the flavonoid structure nih.gov. While specific detailed SAR studies focusing solely on how modifications to the this compound structure impact its antioxidant efficacy were not prominently found in the search results, the general understanding of flavonoid antioxidants suggests that the number, position, and environment of hydroxyl groups play a crucial role in their ability to donate hydrogen atoms or electrons to stabilize free radicals mdpi.comnih.gov. This compound has demonstrated strong 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and hydroxyl free radical scavenging activities science.gov.

SAR in Relation to this compound's Neuroprotective and Otoprotective Effects

Recent studies have highlighted the potential neuroprotective and otoprotective effects of this compound nih.govnih.govresearchgate.net. This compound has been suggested as a new neuroprotective drug, potentially due to its ability to reduce reactive oxygen species (ROS) levels and apoptosis nih.govresearchgate.net. More specifically, this compound has shown significant protective effects against cisplatin-induced ototoxicity, which is a form of hearing loss caused by the chemotherapy drug cisplatin (B142131) nih.govnih.govresearchgate.net. This otoprotective effect is linked to this compound's capacity to suppress ROS generation and block mitochondrial apoptotic pathways nih.govnih.govresearchgate.net. In vitro and in vivo studies have shown that this compound can increase the survival of auditory cells treated with cisplatin and rescue hair cell damage nih.govnih.govresearchgate.net. The protective mechanism involves reducing the upregulation of pro-apoptotic proteins (Bax, Bak, cytochrome C, cleaved-caspase-3) and preventing the downregulation of anti-apoptotic proteins (Bcl-2) induced by cisplatin nih.govnih.govresearchgate.net. This compound also mitigates excessive ROS production and mitochondrial membrane depolarization triggered by cisplatin nih.govnih.govresearchgate.net. These findings suggest that the structural features of this compound that confer its antioxidant and anti-apoptotic properties are likely key to its neuroprotective and otoprotective effects.

Computational and In Silico Approaches in this compound SAR Elucidation

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are valuable tools in understanding the potential interactions of compounds with biological targets and in predicting their activities based on structural features nih.govmdpi.comresearchgate.netga-online.orgresearchgate.netresearchgate.netsemanticscholar.orgfrontiersin.orgyoutube.com. These in silico approaches can complement experimental SAR studies.

Molecular Docking Simulations for Target Interactions

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a molecule (ligand) to a protein target nih.govmdpi.comga-online.orgresearchgate.netsemanticscholar.org. In the context of this compound, molecular docking has been employed in studies investigating the potential inhibitory activities of natural compounds on pro-inflammatory enzyme systems nih.govmdpi.comresearchgate.netsemanticscholar.org. An in silico study showed that this compound could be accommodated within the inhibitor-binding pockets of myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammatory processes nih.govmdpi.comresearchgate.netsemanticscholar.org. The docking results suggested that this compound's interaction with these enzymes is primarily mediated through hydrogen-bonding interactions and pi-effects nih.govmdpi.comresearchgate.netsemanticscholar.org. These computational findings provide plausible insights into potential molecular targets that could contribute to some of this compound's observed biological effects, although further experimental validation is typically required.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity science.govresearchgate.netga-online.orgyoutube.com. This allows for the prediction of the activity of new or untested compounds based on their structures and the identification of structural features that are important for activity youtube.com. While QSAR modeling is a widely used technique in drug discovery and SAR analysis for various compound classes, including flavonoids researchgate.netga-online.orgyoutube.commdpi.com, specific detailed QSAR studies focused solely on a series of this compound analogues to model and predict their activities were not prominently found in the provided search results. General QSAR principles applied to flavonoids suggest that parameters related to hydrophobicity, electronic properties, and the presence and position of specific functional groups, such as hydroxyl and methoxy (B1213986) groups, can influence their biological activities mdpi.commdpi.com. Developing a QSAR model specifically for this compound analogues would involve synthesizing or collecting a dataset of structurally related compounds with measured activities and then using computational methods to correlate structural descriptors with the observed biological effects.

Analytical Methodologies for Ombuoside Quantification and Characterization

High-Resolution Chromatographic Techniques for Ombuoside Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound, particularly for determining its purity and quantifying its concentration in samples nih.govnih.govwikipedia.org. The method typically involves using a reversed-phase C18 column oup.comoup.com. A common mobile phase consists of a mixture of methanol (B129727) and water, often in a 50:50 v/v ratio oup.comoup.com. The flow rate is typically set at 1.0 mL/min oup.comoup.com. Detection of this compound is commonly performed using a UV detector, with wavelengths such as 355 nm being reported oup.comoup.com. Routine quantification is achieved by comparing the peak area of the this compound in the sample chromatogram with that of a standard of known concentration oup.comoup.com.

HPLC analysis has demonstrated good linearity for this compound quantification over a specific concentration range, with high correlation coefficients (e.g., 0.999) oup.com. The method's limit of determination has been reported to be as low as 0.12 mg L⁻¹ oup.com. The recovery of spiked this compound samples has shown high accuracy, with values around 100.7%, and relative standard deviations of crude this compound extract determined were low (e.g., 1.4%), indicating good precision oup.comoup.com. These performance characteristics highlight HPLC as a reliable routine analytical method for this compound determination oup.com.

Here is a summary of typical HPLC parameters for this compound analysis:

| Parameter | Value | Source |

| Column Type | Reversed-phase Agilent Eclipse XDB-C18 | oup.comoup.com |

| Column Dimensions | 150 mm × 4.6 mm, 5 µm | oup.comoup.com |

| Column Temperature | 35°C | oup.comoup.com |

| Mobile Phase | Methanol:Water (50:50, v/v) | oup.comoup.com |

| Flow Rate | 1.0 mL/min | oup.comoup.com |

| Detection Wavelength | 355 nm | oup.comoup.com |

| Injection Volume | 20 µL | oup.comoup.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Identification and Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique employed for the identification and quantification of this compound, particularly in complex matrices or when high sensitivity is required dntb.gov.uanih.govsemanticscholar.org. This method combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. UPLC-MS/MS allows for the precise identification of this compound based on its specific mass-to-charge ratio and fragmentation pattern dntb.gov.uanih.gov. This technique is valuable for confirming the presence of this compound and quantifying it even at low concentrations dntb.gov.uakyobobook.co.kr.

Spectroscopic Techniques for Structural Elucidation of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the absorption characteristics of this compound in the UV-Vis region of the electromagnetic spectrum nih.govnih.govwikipedia.orgrsc.org. This technique is based on the principle that molecules with chromophores (groups containing π electrons or non-bonding electrons) absorb UV or visible light at specific wavelengths msu.edu. The UV-Vis spectrum of this compound shows characteristic absorption bands that are indicative of its flavonoid structure, particularly the conjugated π systems present in the chromen-4-one core and the aromatic rings technologynetworks.com. These absorption maxima can be used for qualitative identification and can also contribute to quantitative analysis when coupled with Beer-Lambert Law principles technologynetworks.com. UV-Vis detection is commonly coupled with HPLC for the analysis of this compound oup.comoup.com.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound nih.govnih.govwikipedia.orgrsc.orgresearchgate.net. FT-IR measures the vibrations of bonds within a molecule when exposed to infrared radiation uc.edulibretexts.org. The resulting spectrum consists of a series of absorption bands at specific wavenumbers, corresponding to different functional groups and bond types (e.g., O-H stretching, C=O stretching, C-H bending) uc.edulibretexts.orgresearchgate.net. The FT-IR spectrum of this compound provides a unique molecular fingerprint that can be used for identification and confirmation of its structure by comparison with reference spectra or characteristic absorption ranges for known functional groups uc.eduresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a definitive technique for the complete structural elucidation of this compound nih.govnih.govwikipedia.orgrsc.orgresearchgate.net. NMR provides detailed information about the number and type of atoms (specifically hydrogen and carbon) and their connectivity within the molecule awi.deresearchgate.net.

¹H NMR spectroscopy provides signals corresponding to the hydrogen atoms in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of these signals reveal the chemical environment of each hydrogen atom, the number of neighboring hydrogen atoms, and the relative number of hydrogen atoms giving rise to each signal, respectively rsc.orgawi.de.

¹³C NMR spectroscopy provides signals for the carbon atoms in the molecule. The chemical shifts in a ¹³C NMR spectrum are particularly sensitive to the electronic environment of the carbon atoms, providing information about the different types of carbon atoms present (e.g., aliphatic, aromatic, carbonyl) rsc.orgawi.de.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further support the assignment of signals and confirm connectivity between atoms, leading to a complete and unambiguous determination of the this compound structure researchgate.net. Deuterated solvents, such as DMSO-d6, are commonly used to dissolve this compound for NMR analysis awi.de.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely utilized technique for the analysis of polar and relatively non-volatile compounds like this compound. ESI is a soft ionization method that produces charged molecules with minimal fragmentation, making it suitable for determining the molecular weight of the analyte. When coupled with liquid chromatography (LC), known as LC-ESI-MS, it provides a powerful tool for separating this compound from complex mixtures before its detection and characterization by mass spectrometry westgard.comchemguide.co.ukrsc.org.

Tandem mass spectrometry (MS/MS) is often employed in conjunction with ESI to obtain structural information about this compound through the fragmentation of its precursor ions nih.govelementlabsolutions.com. In ESI-MS/MS, a selected precursor ion (the intact charged molecule) is subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions nih.gov. The pattern of these fragment ions is characteristic of the compound's structure and can be used for its positive identification elementlabsolutions.comdemarcheiso17025.com.

Specific ESI-MS/MS data for this compound have been reported. In negative ion mode, this compound exhibits a precursor ion at m/z 637.1779174804688, corresponding to the deprotonated molecule ([M-H]-) researchgate.net. Fragmentation of this precursor ion yields several characteristic product ions. The observed fragment ions and their relative abundances provide valuable insights into the molecule's structure and can be used for targeted analysis and identification researchgate.net.

| m/z | Relative Abundance (%) |

| 314.0433349609375 | 100 |

| 299.01971435546875 | 73.84 |

| 329.06671142578125 | 66.73 |

| 271.02490234375 | 51.18 |

| 199.0395050048828 | 7.87 |

This fragmentation pattern, particularly the base peak at m/z 314.0433349609375 and other significant fragments, is indicative of the cleavages occurring within the this compound molecule under ESI-MS/MS conditions researchgate.net. Analyzing these fragments helps in confirming the identity of this compound and can be used to develop sensitive and selective quantitative methods using techniques like Multiple Reaction Monitoring (MRM).

Method Validation Parameters for this compound Analytical Assays (e.g., Linearity, Recovery, Sensitivity)

The validation of analytical methods for this compound is essential to ensure that the results obtained are accurate, reliable, and fit for their intended purpose. Key parameters evaluated during method validation include linearity, recovery (as a measure of accuracy), and sensitivity (typically assessed by the Limit of Detection, LOD, and Limit of Quantification, LOQ).

Linearity: Linearity assesses the proportional relationship between the concentration of this compound and the instrument's response over a defined range. This is typically evaluated by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then generated by plotting the instrument response versus the analyte concentration. The linearity is often expressed by the correlation coefficient (r or R²) of the regression line, with values close to 1 (e.g., ≥ 0.99) indicating a good linear relationship. Regulatory guidelines often recommend analyzing a minimum of five concentration levels to establish linearity.

Recovery (Accuracy): Accuracy measures the closeness of the measured value to the true concentration of this compound in a sample. Recovery studies are a common way to assess accuracy, especially in complex matrices. This involves adding a known amount of this compound standard to a sample matrix (spiking) and then analyzing the spiked sample using the developed method. The percentage of the added this compound that is detected is calculated as the recovery. Acceptable recovery ranges can vary depending on the matrix and the purpose of the analysis, but typically fall within a specified percentage range (e.g., 80-120% or similar).

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify this compound at low concentrations. This is commonly characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected, though not necessarily quantified. The LOQ is the lowest concentration at which this compound can be quantified with acceptable accuracy and precision. These limits are often determined based on the signal-to-noise ratio or through calculations based on the calibration curve.

While general principles for validating these parameters in analytical methods are well-established, specific validated data detailing the linearity range, precise recovery percentages, or LOD/LOQ values for this compound using a particular analytical method were not extensively available in the consulted sources. However, the successful application of techniques like LC-ESI-MS/MS for the analysis of similar compounds suggests that robust and sensitive methods for this compound can be developed and validated following established guidelines.

Pharmacokinetic and Metabolic Research of Ombuoside Non Human Models

Absorption and Distribution Studies of Ombuoside in Pre-clinical Animal Models

Absorption studies in preclinical animal models aim to determine how a compound enters the bloodstream following administration by various routes. This involves assessing the rate and extent of absorption, which can be influenced by factors such as the compound's physicochemical properties and the route of administration nih.gov. While specific data for this compound is not available, typical studies would involve administering the compound to animals (e.g., rodents, dogs, or non-human primates) and measuring its concentration in plasma over time biotechfarm.co.iladmescope.com. Analysis of plasma concentration-time profiles provides parameters such as peak plasma concentration (Cmax) and time to reach peak concentration (Tmax).

Distribution studies investigate how a compound is dispersed throughout the body once it has been absorbed. This involves examining the compound's presence in various tissues and organs nih.gov. Factors influencing distribution include blood flow to tissues, protein binding, and the compound's lipophilicity nih.gov. Preclinical studies often involve administering the compound and collecting tissue samples at different time points to measure drug concentrations admescope.com. The volume of distribution (Vd) is a key pharmacokinetic parameter derived from these studies, representing the apparent volume in which the drug is distributed in the body nih.gov. Understanding distribution patterns is crucial for assessing potential target tissue exposure and off-target effects.

In vitro and In vivo Metabolic Pathways of this compound (Non-Human)

Metabolism is the process by which a compound is chemically modified by enzymes within the body, primarily in the liver nih.govbivatec.com. These transformations can lead to the formation of metabolites, which may be pharmacologically active, inactive, or even toxic bivatec.com. In vitro metabolism studies using non-human liver microsomes, hepatocytes, or tissue slices are commonly conducted to identify metabolic pathways and enzymes involved nih.govresearchgate.netmdpi.com. These studies can provide information on intrinsic clearance and potential drug interactions.

In vivo metabolism studies in animals are essential to confirm the metabolic pathways observed in vitro and to identify metabolites formed in a living system biotechfarm.co.iladmescope.com. These studies typically involve administering the compound and analyzing biological samples (e.g., plasma, urine, feces) for the parent compound and its metabolites using techniques such as liquid chromatography-mass spectrometry (LC-MS) admescope.com. Identifying and characterizing metabolites in preclinical species is important for understanding the compound's fate in the body and assessing potential species differences in metabolism nih.gov. While specific metabolic pathways for this compound in non-human models were not found, these studies would aim to elucidate how this compound is biotransformed.

Excretion and Elimination Characteristics of this compound in Animal Systems

These studies involve administering a labeled or unlabeled compound to animals housed in metabolic cages that allow for the separate collection of urine and feces admescope.com. The amount of the administered dose recovered in urine and feces over a specific period is quantified researchgate.netmdpi.com. This provides information on the major excretion pathways and the rate of elimination. Recovery rates in these studies are typically expected to be high to account for the majority of the administered dose researchgate.net. While specific excretion data for this compound in animal systems was not found, these studies would provide crucial information on how this compound and its metabolites are cleared from the animal body.

Pharmacokinetic Modeling and Allometric Scaling based on Non-Human Data

Pharmacokinetic modeling involves using mathematical models to describe and predict the time course of a compound within an organism nih.govwikipedia.org. Compartmental models (e.g., one-compartment, two-compartment, or multi-compartment models) are often used to represent the body as a series of interconnected compartments wikipedia.org. Non-compartmental analysis can also be applied to derive key PK parameters directly from plasma concentration-time data without assuming a specific compartmental structure.

Allometric scaling is a technique used to extrapolate pharmacokinetic parameters from animal species to predict human pharmacokinetics allucent.comffhdj.com. It is based on the principle that many physiological and biological parameters scale with body size or mass across different species ffhdj.commmv.org. By examining the relationship between a pharmacokinetic parameter (e.g., clearance or volume of distribution) and body weight across several animal species, a scaling exponent can be determined to predict the parameter in humans allucent.comffhdj.com. While allometric scaling can be a useful tool for initial human dose prediction, its accuracy can vary depending on the compound and the parameters being scaled nih.govffhdj.com. Physiologically-based pharmacokinetic (PBPK) models offer a more complex approach, incorporating physiological and biochemical information to simulate drug disposition mdpi.commdpi.com.

In vitro–In vivo Extrapolation (IVIVE) for this compound Pharmacokinetics from Non-Human Studies

In vitro–in vivo extrapolation (IVIVE) is a methodology used to predict in vivo pharmacokinetic parameters from in vitro data mdpi.commdpi.com. This approach aims to bridge the gap between data obtained from simplified in vitro systems (such as liver microsomes or cell lines) and the complex environment of a living organism mdpi.commdpi.comnih.gov. For pharmacokinetics, IVIVE is often used to predict parameters like hepatic clearance based on in vitro metabolic stability data mdpi.com.

IVIVE can be a component of bottom-up PBPK modeling, where in vitro data on factors like metabolic clearance, plasma protein binding, and permeability are integrated with physiological parameters to simulate in vivo drug disposition mdpi.commdpi.com. While IVIVE offers the potential to reduce reliance on animal studies and provide early insights into human pharmacokinetics, its accuracy depends on the quality of the in vitro data and the appropriateness of the scaling factors and models used mdpi.comnih.gov. The application of IVIVE for this compound would involve using in vitro data from non-human systems, potentially combined with physiological data, to make predictions about its behavior in vivo in those species or potentially for interspecies extrapolation.

Ecological and Biotechnological Dimensions of Ombuoside

Evolutionary Role of Ombuoside in Plant Defense Mechanisms and Interspecies Interactions

Plants have evolved a diverse array of defense mechanisms against herbivores and pathogens, including physical barriers and the production of secondary metabolites nih.govlibretexts.orgheraldopenaccess.usbritannica.com. Flavonoids, such as this compound, are a class of secondary metabolites known to play roles in plant defense ctdbase.org. These compounds can act as toxins or digestibility reducers, deterring herbivores nih.govlibretexts.org. The presence of secondary metabolites can be constitutive or induced in response to attack nih.gov.

This compound, specifically, has demonstrated antimicrobial activity against several strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans nih.govresearchgate.net. Studies have shown that this compound exhibits moderate activity against Corynebacterium diphtheria, Staphylococcus aureus, Escherichia coli, and C. albicans nih.govresearchgate.net. This antimicrobial property suggests a role for this compound in defending plants against microbial pathogens. The presence of free hydroxyl groups in flavonols like this compound appears to be important for their antimicrobial activity nih.gov.

The evolutionary history of plants is marked by the development of adaptations for terrestrial life, including defense mechanisms against various environmental and biological pressures libretexts.orgpsu.edu. The evolution of secondary metabolites, such as flavonoids, is intrinsically linked to the need for plants to protect themselves and mediate interactions with other organisms nih.govnih.gov. While specific research detailing the long-term evolutionary trajectory of this compound itself is limited in the provided sources, its classification as a flavonoid with demonstrated antimicrobial activity aligns with the broader understanding of flavonoids' roles in plant defense evolution nih.govnih.govctdbase.org.

Interspecies interactions involving plants and microorganisms or herbivores are complex and often mediated by chemical compounds nih.govresearchgate.net. The antimicrobial activity of this compound could influence interactions between plants producing it and various microbes in their environment nih.gov. This could affect the plant's microbiome or provide a defense against pathogenic invasions heraldopenaccess.usmdpi.com.

Impact of Biovalorization and Fermentation Processes on this compound Content

Biovalorization and fermentation processes can significantly impact the content of various compounds in plant materials, including flavonoids like this compound researchgate.netmdpi.combslonline.org. These processes often involve the use of microorganisms, such as fungi or bacteria, which can metabolize or biotransform plant compounds researchgate.netmdpi.comga-online.org.

A study on the biovalorization of Astragalus membranaceus var. mongholicus stems by white rot fungi under solid-state fermentation investigated the changes in phenolic compound content, including this compound researchgate.netmdpi.com. Fermentation with Lentinus sajor-caju resulted in a substantial increase in this compound content, with a fold change ratio of +33.38 compared to the control researchgate.netmdpi.com. This indicates that fermentation with specific fungi can enhance the concentration of this compound in plant biomass.

The increase in phenolic compounds, including flavonoids, during fermentation is likely due to the ability of white rot fungi to depolymerize lignin, a complex polymer that can bind to phenolic compounds mdpi.com. This depolymerization can release bound flavonoids, making them more extractable and detectable mdpi.com.

The following table summarizes the impact of fermentation with Lentinus sajor-caju and Phanerodontia chrysosporium on the relative content of this compound in Astragalus membranaceus var. mongholicus stems:

| Compound | Phanerodontia chrysosporium vs. Control (FC Ratio) | Lentinus sajor-caju vs. Control (FC Ratio) |

| This compound | 58.11 | 1939.71 |

Note: Data on relative content are presented as fold change (FC) ratios compared to a control. researchgate.netmdpi.com

This data highlights the potential of biovalorization and fermentation to alter the chemical profile of plant materials, specifically increasing the content of valuable compounds like this compound.

Future Research Trajectories and Translational Outlook for Ombuoside

Identification of Novel Biological Activities and Uncharted Molecular Mechanisms

Future research on ombuoside will focus on identifying novel biological activities beyond those already reported, such as antioxidant, anti-inflammatory, and antimicrobial effects ontosight.ai. This could involve screening this compound against a wider array of biological targets and disease models. For instance, recent research has explored the protective effects of this compound against cisplatin-induced ototoxicity by investigating its impact on the apoptosis pathway and reactive oxygen species production in auditory cells and zebrafish models nih.gov. This suggests a potential novel application in mitigating drug-induced hearing loss nih.gov. Further studies are needed to fully elucidate the biological effects of this compound and its potential applications in medicine and nutrition ontosight.ai.

Uncharted molecular mechanisms of this compound's actions will be a key area of investigation. This involves understanding how this compound interacts with specific molecular targets, cellular components, and signaling pathways mdpi.com. Research aims to comprehend how these interactions influence gene expression and metabolic processes to elicit physiological responses mdpi.com. For example, a study on PC12 cells indicated that this compound enhanced dopamine (B1211576) biosynthesis by regulating the CREB-TH system . Further in vivo work using animal models is needed to elucidate this efficacy . Molecular studies can provide insights into the structural features of this compound that contribute to its pharmacological properties, informing drug discovery and therapeutic interventions mdpi.com.

Future studies may involve detailed biochemical assays, cell-based experiments, and in vivo studies to pinpoint the specific proteins, enzymes, or receptors that this compound interacts with. Techniques such as reporter gene assays, enzyme activity measurements, and protein binding studies could be employed. The data generated would include dose-response curves for various biological effects and quantitative data on the modulation of specific molecular targets.